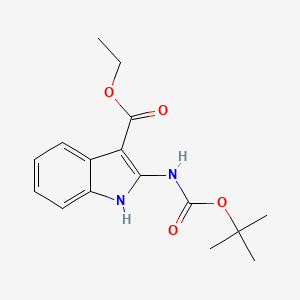
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Descripción general
Descripción
“2-(4-Ethoxy-2,3-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C10H10F2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The molecular weight is 216.18 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.18 g/mol. Similar compounds like “(2,3-Difluorophenyl)acetic acid” have a density of 1.4±0.1 g/cm3, a boiling point of 258.1±25.0 °C at 760 mmHg, and a flash point of 109.9±23.2 °C .Aplicaciones Científicas De Investigación
1. Use in Heterobifunctional Cross-linking Reagents
The compound has been utilized in the synthesis of heterobifunctional cross-linking reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, which are significant in the preparation of liposomal constructs for immunization with synthetic peptides. These reagents, featuring hydrophilic polyoxyethylene chains, offer good accessibility to their conjugates and lower intrinsic immunogenicity compared to traditional reagents used in ligand conjugation to liposomes (Frisch, Boeckler, & Schuber, 1996).
2. In Liposome Coupling for Immunization
Derivatives of these heterobifunctional reagents have been incorporated into liposomal bilayers for immunization purposes. The design allows for the coupling of peptides to liposomes via stable thio ether and bioreducible disulfide bonds, which could be crucial in the mechanism of antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).
3. Synthesis of Liquid Crystal Intermediates
Another application is in the synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluoroacetophenone, which is significant in the field of materials science. The purity and characterization of these intermediates play a vital role in their effectiveness and usability in various applications (Tong Bin, 2013).
4. Potential Use in Corrosion Inhibitors
The compound has been studied in the context of corrosion inhibitors for metals, particularly in exploring the relationship between the molecular structure of quinoxalines and their inhibition efficiency. These insights are valuable for designing more effective corrosion inhibitors (Zarrouk et al., 2014).
5. As a Chiral Auxiliary Compound
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid derivatives have been investigated as chiral auxiliary compounds, particularly in the context of phosphonic auxiliaries. This research is crucial for advancements in chiral chemistry and pharmaceutical synthesis (Majewska, 2019).
6. Radioactive Synthesis
It is also used in radioactive synthesis processes. For instance, carbon-14 labeled compounds have been synthesized using derivatives of this compound, which are essential in pharmacological and environmental studies (Dischino, Banville, & Rémillard, 2003).
7. In Polymerisation of Fluoropolymers
The compound has been evaluated for its safety in the context of its use in the polymerisation of fluoropolymers, especially at high processing temperatures. This evaluation is critical for ensuring consumer safety in materials that come in contact with food (Andon et al., 2011).
8. Contribution to Green Chemistry
In the realm of green chemistry, this compound derivatives have been used in developing more environmentally friendly methods for acylation reactions. This is part of a broader effort to replace hazardous chemicals with safer alternatives (Yadav & Joshi, 2002).
9. In Antihistamine Research
Additionally, it has been identified in the study of antihistamines, specifically in the context of cetirizine, a piperazine antihistamine. Understanding its role in these compounds can assist in developing more effective allergy medications (Arlette, 1991).
Mecanismo De Acción
Target of Action
It has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (f-pna) .
Biochemical Pathways
It’s known that the compound can be synthesized through an acidic oxidation reaction of 2,4-difluorobenzaldehyde with an oxidizing agent
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid. For instance, it should be stored in a moisture-free, dust-free environment away from light and well-ventilated areas . Contact with skin, eyes, and respiratory tract should be avoided, as should contact with strong oxidizing agents and strong bases .
Análisis Bioquímico
Biochemical Properties
2-(4-Ethoxy-2,3-difluorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which may further react with cellular components, affecting cellular function and metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can act as an inhibitor or activator of certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold for these effects depends on the species, age, and health status of the animal, as well as the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The interactions of this compound with cofactors, such as NADPH and glutathione, are also critical for its metabolic fate and biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its effects. The localization of this compound can influence its activity, stability, and interactions with other biomolecules, thereby modulating cellular function and metabolism .
Propiedades
IUPAC Name |
2-(4-ethoxy-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-7-4-3-6(5-8(13)14)9(11)10(7)12/h3-4H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFXSRZIUVTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674013 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-62-2 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)

![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)


![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)



![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)
